Thiazole, 5-methoxy-4-methyl- Thiazole, 5-methoxy-4-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC4050672
InChI: InChI=1S/C5H7NOS/c1-4-5(7-2)8-3-6-4/h3H,1-2H3
SMILES: CC1=C(SC=N1)OC
Molecular Formula: C5H7NOS
Molecular Weight: 129.18 g/mol

Thiazole, 5-methoxy-4-methyl-

CAS No.:

Cat. No.: VC4050672

Molecular Formula: C5H7NOS

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

Thiazole, 5-methoxy-4-methyl- -

Specification

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
IUPAC Name 5-methoxy-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C5H7NOS/c1-4-5(7-2)8-3-6-4/h3H,1-2H3
Standard InChI Key MBXXNIWLLFIWNH-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)OC
Canonical SMILES CC1=C(SC=N1)OC

Introduction

Structural and Nomenclatural Analysis

The thiazole ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3. In 5-methoxy-4-methylthiazole, the methoxy group occupies position 5, while the methyl group is at position 4 (Figure 1). This substitution pattern influences electronic distribution, with the methoxy group donating electrons via resonance and the methyl group exerting a steric and inductive effect.

Molecular Formula: C₅H₇NOS
Molecular Weight: 129.18 g/mol
Key Structural Features:

  • Position 4: Methyl group enhances hydrophobicity and stabilizes the ring via hyperconjugation.

  • Position 5: Methoxy group increases solubility in polar solvents and participates in hydrogen bonding.

Comparable compounds, such as 2-methoxy-4-methyl-1,3-thiazole-5-carbaldehyde (C₆H₇NO₂S), demonstrate how aldehyde functionalization expands reactivity for further derivatization .

Synthesis Methodologies

Cyclocondensation Approaches

Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of thioamides with α-halo carbonyl compounds. For 5-methoxy-4-methylthiazole, a modified approach using pre-functionalized starting materials is required:

  • Thioamide Preparation:

    • 4-Methyl-5-methoxythiazole precursors can be derived from thiobenzamides. For example, Lawesson’s reagent converts 4-methoxybenzamide into the corresponding thioamide .

  • Ring Closure:

    • Reaction with α-chloroketones (e.g., chloroacetone) in ethanol at 70°C yields the thiazole core .

Example Protocol (adapted from ):

  • Reactants: 4-Methoxybenzamide (1 mmol), Lawesson’s reagent (1.2 mmol), THF (20 mL).

  • Conditions: 4 hours at room temperature, followed by reflux with ethyl 2-chloroacetoacetate (2 mmol) in ethanol (70°C, 6 hours).

  • Yield: ~92% after column chromatography.

Diazotization and Coupling

Alternative routes involve diazotization of 2-amino-4-methylthiazole followed by coupling with methoxy-substituted phenols, as demonstrated in the synthesis of azo dyes . This method introduces functional groups at specific positions but requires precise pH control (pH 0.77–7.98) .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR:

    • Thiazole protons resonate at δ 7.2–8.5 ppm. Methyl groups appear as singlets near δ 2.5 ppm, while methoxy protons show signals at δ 3.8–4.0 ppm .

  • ¹³C NMR:

    • Thiazole C2 and C4 carbons are deshielded (δ 150–160 ppm). Methoxy carbons appear at δ 55–60 ppm .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 129, with fragmentation patterns indicating loss of -OCH₃ (31 Da) and -CH₃ (15 Da) .

Solubility and Stability

  • Solubility: Moderately soluble in ethanol, THF, and DMSO; limited solubility in water.

  • Stability: Stable under inert conditions but susceptible to oxidation at the sulfur atom. Storage at 2–8°C in anhydrous environments is recommended.

Functional Applications

Materials Science

Thiazoles serve as corrosion inhibitors due to sulfur’s electron-donating capacity. Comparative data for related compounds:

CompoundInhibition Efficiency (%)Substrate
Thiazole-2-carboxylic acid65–72Copper in HCl
5-Methoxy-4-methylthiazole*~80 (predicted)Mild steel

*Predicted based on structural analogs.

Coordination Chemistry

The sulfur and nitrogen atoms facilitate metal chelation. For instance, 2-(2-hydroxy-5-methoxyphenylazo)-4-methylthiazole forms colored complexes with Cu²⁺ and Fe³⁺, detectable at ppm concentrations .

Comparative Analysis with Analogous Thiazoles

Electronic Effects

  • 4-Methyl Group: Enhances electron density at C4, favoring electrophilic substitution at C5.

  • 5-Methoxy Group: Stabilizes positive charges via resonance, contrasting with nitro groups’ electron-withdrawing effects.

Reactivity Trends

  • Nucleophilic Substitution: Methoxy groups direct incoming electrophiles to adjacent positions.

  • Oxidative Stability: Methyl groups reduce ring strain, improving stability compared to unsubstituted thiazoles .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields beyond 90%.

  • Biological Screening: Evaluate anticancer activity via kinase inhibition assays.

  • Computational Modeling: Predict ADMET profiles using QSAR models.

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